5-(2,4-Dibromophenoxy)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dibromophenoxy)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2,4-dibromophenoxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde can be achieved through a multi-step process. One common method involves the reaction of 2,4-dibromophenol with furan-2-carbaldehyde under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dibromophenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: 5-(2,4-Dibromophenoxy)furan-2-carboxylic acid.
Reduction: 5-(2,4-Dibromophenoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4-Dibromophenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. Additionally, the bromine atoms may participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromophenoxy)furan-2-carbaldehyde
- 5-(4-Bromophenoxy)furan-2-carbaldehyde
- 5-(2,4-Dichlorophenoxy)furan-2-carbaldehyde
Uniqueness
5-(2,4-Dibromophenoxy)furan-2-carbaldehyde is unique due to the presence of two bromine atoms on the phenoxy group, which can significantly influence its reactivity and binding properties compared to similar compounds with different halogen substitutions .
Properties
Molecular Formula |
C11H6Br2O3 |
---|---|
Molecular Weight |
345.97 g/mol |
IUPAC Name |
5-(2,4-dibromophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6Br2O3/c12-7-1-3-10(9(13)5-7)16-11-4-2-8(6-14)15-11/h1-6H |
InChI Key |
KUBWNLVAAZXVSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.